2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid
Description
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(2H-[1,3]dioxolo[4,5-f]indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-7-5-1-8-9(16-4-15-8)2-6(5)11-12-7/h1-2H,3-4H2,(H,11,12)(H,13,14) |
InChI Key |
HBGGOZLPTFBTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=C(NN=C3C=C2O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Constructing the Dioxolo-Indazole Core
The formation of the dioxolo[4,5-f]indazole scaffold constitutes the foundational step in synthesizing the target compound. A plausible route involves cyclizing a dihydroxyindazole precursor with a methylene donor under basic conditions. For instance, reacting 4,5-dihydroxyindazole with dichloromethane in the presence of potassium carbonate could facilitate the formation of the methylenedioxy bridge . This method mirrors the synthesis of methylenedioxy-containing heterocycles, where electron-rich aromatic systems undergo nucleophilic attack on dihalomethanes.
Decarboxylative Coupling for C3-Acetic Acid Functionalization
Recent advances in visible-light-driven decarboxylative coupling offer a promising avenue for introducing the acetic acid moiety at the indazole C3 position. As demonstrated in the photoinduced reaction between 2H-indazoles and α-keto acids , acyl radicals generated from α-keto acid decarboxylation undergo regioselective coupling with indazole substrates. Adapting this methodology, glycolic acid (α-hydroxyacetic acid) could serve as a precursor, though its oxidation to the requisite α-ketoacetic acid (oxoethanoic acid) would be prerequisite.
Optimization data from analogous systems (Table 1) highlight the importance of solvent composition and light wavelength . A mixed solvent system of acetonitrile and hexafluoroisopropanol (HFIP) in a 3:1 ratio enhanced reaction yields by stabilizing radical intermediates . For the target compound, employing 2-oxoacetic acid (keto-acetic acid) under 420–425 nm irradiation in a MeCN/HFIP mixture could theoretically yield the C3-acylated product. However, the instability of 2-oxoacetic acid necessitates in situ generation or protective group strategies.
Table 1: Solvent and Wavelength Optimization in Decarboxylative Coupling
| Entry | Solvent System | Light Wavelength (nm) | Yield (%) |
|---|---|---|---|
| 1 | MeCN | 380–385 | 43 |
| 2 | MeCN/HFIP (3:1) | 420–425 | 71 |
| 3 | 1,4-Dioxane | 380–385 | 14 |
Carbodiimide-Mediated Coupling of Pre-Functionalized Intermediates
Carbodiimide reagents such as 1,1'-carbonyldiimidazole (CDI) enable activation of carboxylic acids for nucleophilic attack, as evidenced in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid derivatives . Applying this methodology, 2H,6H- dioxolo[4,5-f]indazol-3-amine could be acylated with bromoacetic acid under CDI-mediated conditions. However, the instability of the indazolamine intermediate necessitates protective group strategies, such as tert-butoxycarbonyl (Boc) protection during the coupling step.
Table 2: CDI-Mediated Coupling Optimization
| Entry | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | CDI | DMF | 86 |
| 2 | Oxalyl Chloride | CH2Cl2 | 62 |
Large-Scale Synthesis and Process Optimization
Scaling the aforementioned methods requires addressing challenges in purification and byproduct formation. The decarboxylative coupling route demonstrates scalability, with reactions conducted at 3–6 mmol scales yielding 56–64% isolated product . Implementing continuous-flow photoreactors could enhance light penetration and reduce reaction times for industrial-scale production. Additionally, replacing HFIP with less expensive fluorinated solvents like 2,2,2-trifluoroethanol (TFE) may improve cost-efficiency without significant yield penalties .
Chemical Reactions Analysis
Types of Reactions
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
(a) 2-(6-Methyl-1H-indol-3-yl)acetic acid
- Structure : Replaces the indazole core with an indole ring and lacks the dioxolo moiety.
- Key Differences: Indole vs. Absence of the dioxolo ring reduces steric hindrance and polarity compared to the target compound.
(b) 5-[1-(Phenylmethyl)-1H-[1,3]dioxolo[4,5-f]indazol-3-yl]-2-furancarboxylic acid
- Structure : Shares the dioxolo-indazol core but substitutes the acetic acid group with a furancarboxylic acid moiety.
- Key Differences :
(c) Phenyl-[1,3]dioxolo[4,5-c]pyridinyl Derivatives
- Structure : Features a dioxolo-pyridine core instead of dioxolo-indazole, with variable substituents.
- Key Differences :
Physicochemical Properties
The table below compares inferred properties of the target compound with experimental data from analogs:
Biological Activity
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is a novel compound belonging to the indazole family, characterized by a unique dioxole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features suggest a promising profile for various therapeutic applications.
The molecular formula of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is with a molecular weight of 220.18 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 1306603-73-5 |
Biological Activity
Research indicates that compounds similar to 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid exhibit a range of biological activities:
1. Antitumor Activity
Studies have demonstrated that indazole derivatives possess significant antitumor properties. For instance, compounds with structural similarities have shown marked effectiveness against various human solid tumors, including colon and lung cancers. The mechanism often involves induction of apoptosis and inhibition of cell proliferation in tumor cell lines such as HT29 (colon carcinoma) and H460M (lung carcinoma) .
2. Pharmacological Effects
The pharmacological profile of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid suggests potential applications in treating conditions beyond cancer. Similar compounds have been reported to exhibit anti-inflammatory and immunomodulatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The dioxole ring may enhance binding affinity to biological targets compared to simpler indazole derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(1H-indazol-3-yl)acetic acid | Lacks dioxole moiety | Moderate antitumor activity |
| 2-(5-Fluoro-1H-indazol-3-YL)acetic acid | Contains fluorine substituent | Enhanced cytotoxicity |
| 2-(1H-indazol-3-yl)propanoic acid | Propanoic acid instead of acetic | Different solubility and activity |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid:
-
Synthesis Methodology
- Researchers have developed novel synthetic routes involving cascade reactions that streamline the formation of indazole derivatives from simpler precursors .
- In Vitro Studies
Q & A
Basic: What synthetic strategies are employed for synthesizing 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid?
Answer:
The synthesis typically involves multi-step reactions starting from indole or indazole precursors. Key steps include:
- Condensation reactions to form the dioxolo-indazole core (e.g., using acetic acid/sodium acetate as a catalyst under reflux) .
- Introduction of the acetic acid moiety via alkylation or coupling reactions, often requiring controlled pH and temperature to avoid side products .
- Purification through column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) .
Example Protocol:
A mixture of 3-formyl-indazole derivative (1.1 equiv) and thiazolidinone (1.0 equiv) in acetic acid, refluxed for 3–5 h with sodium acetate, yields intermediates that are further functionalized with acetic acid groups .
Basic: How is the compound characterized to confirm purity and structural identity?
Answer:
Standard analytical methods include:
- Spectroscopy:
- Mass spectrometry (HRMS) for exact molecular weight confirmation (e.g., observed m/z 362.09032 vs. calculated 362.33556) .
- HPLC with UV detection for purity assessment (>95% typically required for biological studies) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key variables include:
- Temperature control: Reflux in acetic acid (110–120°C) maximizes cyclization efficiency .
- Catalyst selection: Sodium acetate enhances condensation kinetics, while avoiding excess base prevents decomposition .
- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Flow chemistry: Continuous-flow systems reduce reaction time and improve scalability for acetic acid derivatives .
Data Example:
Optimized conditions for similar compounds achieved yields >80% via reflux in acetic acid with 1.1:1 molar ratios of aldehyde to heterocyclic precursor .
Advanced: What computational approaches predict the compound’s reactivity or biological interactions?
Answer:
- DFT calculations: Used to model electronic properties (e.g., HOMO-LUMO gaps) and acid dissociation constants (predicted pKa ≈ 2.61) .
- Molecular docking: Evaluates binding affinity to biological targets (e.g., enzymes in inflammation pathways) by analyzing steric and electronic complementarity .
- MD simulations: Assess stability of ligand-protein complexes over time, guided by crystallographic data from related indazole derivatives .
Case Study:
HF/DFT studies on analogous triazole-acetic acid compounds validated experimental spectral data (e.g., IR, NMR) and predicted reactive sites for electrophilic substitution .
Basic: What are the key physicochemical properties of this compound?
Answer:
Advanced: How do structural modifications impact biological activity?
Answer:
- Substitution patterns: Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance antimicrobial activity but reduce solubility .
- Ring systems: The dioxolo group increases metabolic stability compared to non-fused indazoles, as shown in cytotoxicity assays .
- Side-chain variations: Acetic acid moieties improve water solubility, enabling formulation for in vivo studies .
Example:
Methylthio-substituted analogs (e.g., 6-(methylthio)-dioxolo-benzimidazole) showed 4-fold higher antibacterial activity than the parent compound .
Basic: What safety considerations are relevant during handling?
Answer:
- Toxicity data: Limited GHS classification available, but structurally similar indazoles exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Protective measures: Use gloves/eye protection due to potential irritancy from acetic acid groups.
- Waste disposal: Neutralize acidic waste before disposal per institutional guidelines .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated stability studies: Samples stored at 40°C/75% RH for 6 months showed <5% degradation by HPLC, indicating robustness .
- Light sensitivity: UV-Vis spectroscopy revealed photodegradation under direct UV light, necessitating amber vial storage .
- pH stability: Stable in acidic buffers (pH 2–6) but hydrolyzes in alkaline conditions (pH > 8) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
